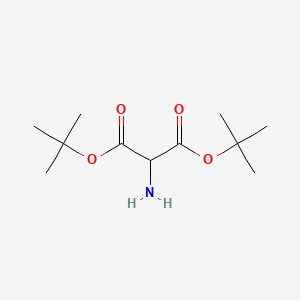
(11E)-Tetradecen-1-ol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-Tetradecen-1-ol-d5 is a deuterated analog of (11E)-Tetradecen-1-ol, a compound with the molecular formula C14H28O. The deuterium labeling at the 5th position makes it useful in various scientific research applications, particularly in studies involving mass spectrometry and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-Tetradecen-1-ol-d5 typically involves the deuteration of (11E)-Tetradecen-1-ol. One common method is the catalytic hydrogenation of (11E)-Tetradecen-1-ol using deuterium gas (D2) in the presence of a palladium catalyst. This process replaces the hydrogen atoms with deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(11E)-Tetradecen-1-ol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (11E)-Tetradecen-1-al-d5 using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (11E)-Tetradecen-1-al-d5
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(11E)-Tetradecen-1-ol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Mechanism of Action
The mechanism of action of (11E)-Tetradecen-1-ol-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways where it acts as a tracer to study the dynamics of lipid metabolism. The deuterium labeling allows for precise tracking using mass spectrometry, providing insights into the metabolic fate of the compound .
Comparison with Similar Compounds
Similar Compounds
(11E)-Tetradecen-1-ol: The non-deuterated analog of (11E)-Tetradecen-1-ol-d5.
(11E)-Tetradecen-1-al: The aldehyde derivative of (11E)-Tetradecen-1-ol.
(11E)-Tetradecen-1-yl acetate: The acetate ester derivative of (11E)-Tetradecen-1-ol.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications involving mass spectrometry and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis compared to its non-deuterated counterparts .
Properties
CAS No. |
199013-43-9 |
|---|---|
Molecular Formula |
C₁₄H₂₃D₅O |
Molecular Weight |
217.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)








